![molecular formula C22H24N4O2S B3015603 N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide CAS No. 1021060-19-4](/img/structure/B3015603.png)
N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Research on compounds related to N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide has indicated significant scientific interest due to their diverse potential applications, particularly in pharmaceutical development. These compounds, belonging to the broader class of nitrogen-containing heterocyclic compounds, serve as vital intermediates in organic synthesis, demonstrating promising avenues for the development of therapeutic agents.
One notable derivative, ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, has been synthesized and characterized for its potential pharmaceutical applications. The compound showcases promising bioavailability, indicating its potential use in developing anti-inflammatory drugs. This development is primarily due to its unique structural features, including a dicarboxylic acid residue in its side chain, which may contribute to its bioactivity (Kovrizhina et al., 2022).
Anticancer Activity
Another dimension of research focuses on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments. These compounds have been synthesized and evaluated for their cytotoxicity and anticancer activity. Remarkably, specific derivatives have shown considerable anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, pointing towards their potential as effective anticancer agents. The structure-activity relationship analysis provided insights into the molecular features contributing to their bioactivity, which could inform the design of new cancer therapies (Kovalenko et al., 2012).
Additionally, the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been reported. These compounds exhibit in vitro and in vivo anticancer and antibacterial activities, highlighting their versatility and potential in therapeutic applications. Notably, compound 4.10 emerged as particularly active against non-small cell lung and CNS cancer cell lines, underscoring the importance of structural diversity in developing new anticancer drugs (Berest et al., 2011).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-20(23-10-9-14-12-24-18-7-3-1-5-16(14)18)11-15-13-29-22-25-19-8-4-2-6-17(19)21(28)26(15)22/h1,3,5,7,12,15,24H,2,4,6,8-11,13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURUIRCEJFDJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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